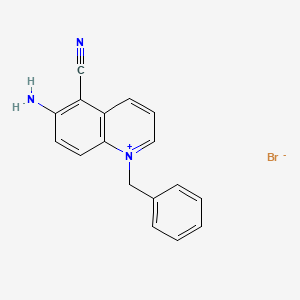
6-Amino-1-benzyl-5-cyanoquinolin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1-benzyl-5-cyanoquinolin-1-ium bromide is a quinoline derivative with a unique structure that includes an amino group, a benzyl group, and a cyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-benzyl-5-cyanoquinolin-1-ium bromide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide.
Formation of the Quaternary Ammonium Salt: The final step involves the quaternization of the quinoline nitrogen with methyl bromide to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-1-benzyl-5-cyanoquinolin-1-ium bromide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the quinoline core.
Reduction: Primary amines derived from the cyano group.
Substitution: Various alkyl or aryl derivatives of the quinoline core.
Applications De Recherche Scientifique
6-Amino-1-benzyl-5-cyanoquinolin-1-ium bromide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-Amino-1-benzyl-5-cyanoquinolin-1-ium bromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminoquinoline: Similar structure but lacks the benzyl and cyano groups.
1-Benzylquinolinium Bromide: Similar structure but lacks the amino and cyano groups.
5-Cyanoquinoline: Similar structure but lacks the amino and benzyl groups.
Uniqueness
6-Amino-1-benzyl-5-cyanoquinolin-1-ium bromide is unique due to the presence of all three functional groups (amino, benzyl, and cyano) on the quinoline core, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
188718-60-7 |
|---|---|
Formule moléculaire |
C17H14BrN3 |
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
6-amino-1-benzylquinolin-1-ium-5-carbonitrile;bromide |
InChI |
InChI=1S/C17H14N3.BrH/c18-11-15-14-7-4-10-20(17(14)9-8-16(15)19)12-13-5-2-1-3-6-13;/h1-10H,12,19H2;1H/q+1;/p-1 |
Clé InChI |
ZPVPEYWSWDTRPB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=CC=CC3=C2C=CC(=C3C#N)N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


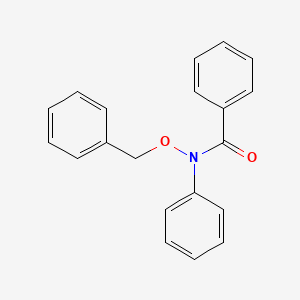
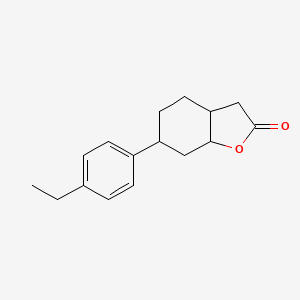
![4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B15163752.png)
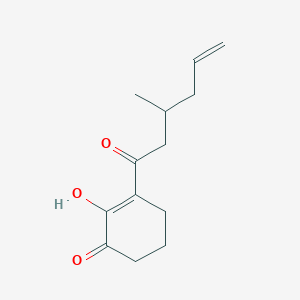


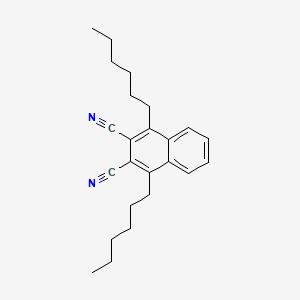
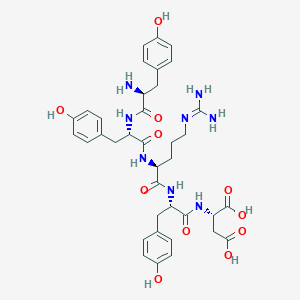

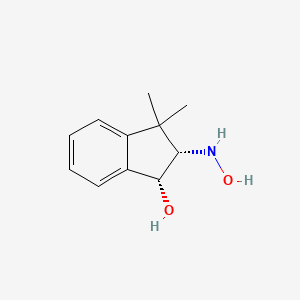
![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)
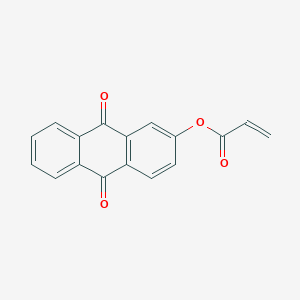
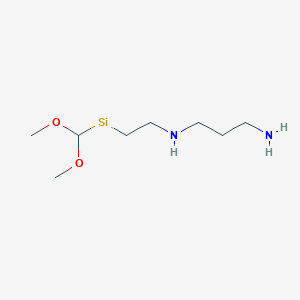
![5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione](/img/structure/B15163832.png)
